molecular formula C16H14ClN3O4 B5910547 N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

Cat. No.: B5910547
M. Wt: 347.75 g/mol
InChI Key: GITYJFSBRCUIRZ-NVMNQCDNSA-N
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Description

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide functionalities

Preparation Methods

The synthesis of N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the intermediate compounds through reactions such as nitration, chlorination, and amination. The final step involves the condensation of these intermediates under specific conditions to form the desired compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide can be compared with similar compounds such as dichloroanilines and 1,2-cyclohexane dicarboxylic acid diisononyl ester. These compounds share some structural similarities but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-11-2-5-13(6-3-11)24-10-16(21)19-18-9-12-4-7-14(17)15(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITYJFSBRCUIRZ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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